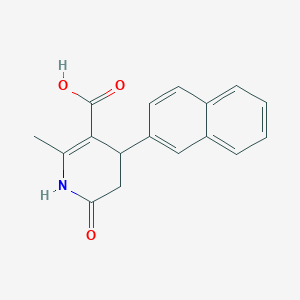
6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid is a complex organic compound with a unique structure that includes a naphthalene ring fused to a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
The synthesis of 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the desired pyridinecarboxylic acid derivative . Industrial production methods may involve optimized reaction conditions, such as the use of microwave irradiation to enhance reaction rates and yields .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and pyridine rings.
Common reagents used in these reactions include sodium hydride (NaH), tetrahydrofuran (THF), and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
類似化合物との比較
Similar compounds include other quinoline and naphthyridine derivatives, which also exhibit a range of biological activities. For example:
Quinoline derivatives: Known for their antimalarial and antimicrobial properties.
Naphthyridine derivatives: Studied for their anticancer and antiviral activities.
What sets 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid apart is its unique combination of a naphthalene ring and a pyridine ring, which can lead to distinct biological activities and synthetic applications .
特性
分子式 |
C17H15NO3 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC名 |
6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c1-10-16(17(20)21)14(9-15(19)18-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14H,9H2,1H3,(H,18,19)(H,20,21) |
InChIキー |
CHZYZVZLGDPJPF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















